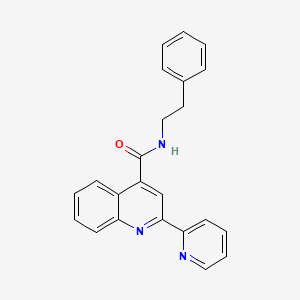![molecular formula C20H21N3O5 B11138717 N-(3,4-dimethoxyphenethyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B11138717.png)
N-(3,4-dimethoxyphenethyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenethyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide is a complex organic compound that belongs to the class of amides. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyridine core, a dimethoxyphenethyl group, and a propanamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide typically involves multiple steps:
Formation of the Pyrrolo[3,4-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Dimethoxyphenethyl Group: This step may involve nucleophilic substitution reactions where the dimethoxyphenethyl group is introduced.
Formation of the Propanamide Moiety: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the pyrrolo[3,4-c]pyridine core.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄, CrO₃, or PCC.
Reduction: Reagents like LiAlH₄, NaBH₄, or catalytic hydrogenation.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and possible biological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenethyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetamide
- N-(3,4-dimethoxyphenethyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)butanamide
Uniqueness
N-(3,4-dimethoxyphenethyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research.
Properties
Molecular Formula |
C20H21N3O5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)propanamide |
InChI |
InChI=1S/C20H21N3O5/c1-27-16-4-3-13(11-17(16)28-2)5-9-22-18(24)7-10-23-19(25)14-6-8-21-12-15(14)20(23)26/h3-4,6,8,11-12H,5,7,9-10H2,1-2H3,(H,22,24) |
InChI Key |
GTDXTKUEICKBJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=C(C2=O)C=NC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11138638.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11138646.png)
![4,5-dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-pyrrol-1-yl)benzamide](/img/structure/B11138659.png)
![(2Z)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11138671.png)
![Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]piperidine-1-carboxylate](/img/structure/B11138683.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11138688.png)
![3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11138690.png)
![4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-leucinate](/img/structure/B11138698.png)
![(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) 2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B11138699.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11138702.png)

![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B11138733.png)
![N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide](/img/structure/B11138738.png)
![2-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxotetrahydro-1H-1lambda-thiophen-3-yl)acetamide](/img/structure/B11138741.png)
